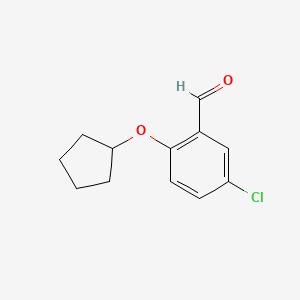

5-Chloro-2-(cyclopentyloxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-8,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBKVNNQZYGRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Cyclopentyloxy Benzaldehyde

Retrosynthetic Analysis of 5-Chloro-2-(cyclopentyloxy)benzaldehyde

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the ether bond and the aldehyde group.

C-O Ether Bond Disconnection: The most straightforward disconnection is at the aryl ether bond. This leads to two potential precursor sets based on established ether synthesis methodologies:

A phenolic precursor, 5-chloro-2-hydroxybenzaldehyde, and a cyclopentyl electrophile (e.g., cyclopentyl bromide or tosylate). This route falls under the Williamson ether synthesis.

An aryl halide precursor, such as 2,5-dichlorobenzaldehyde (B1346813), and a cyclopentoxide or cyclopentanol (B49286) nucleophile. This approach would typically involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction.

C-H Aldehyde Bond Disconnection: The aldehyde functional group can be retrosynthetically disconnected to a more reduced or a more oxidized precursor.

Oxidation Pathway: The aldehyde can be seen as the oxidation product of a primary benzylic alcohol, [5-chloro-2-(cyclopentyloxy)phenyl]methanol. This is a common and often high-yielding transformation.

Formylation Pathway: Alternatively, the aldehyde group could be introduced directly onto the 2-(cyclopentyloxy)chlorobenzene ring through a formylation reaction, although achieving the required regioselectivity can be challenging.

Based on this analysis, the most convergent and widely applied strategies involve forming the ether bond on a pre-functionalized benzaldehyde (B42025) or oxidizing a benzylic alcohol after the ether linkage has been established.

Strategies for the Selective Introduction of the Cyclopentyloxy Moiety

The formation of the ether bond between the cyclopentyl group and the substituted benzene (B151609) ring is a critical step in the synthesis. Several robust methods are available for this transformation.

The Williamson ether synthesis is a classical and highly versatile method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary or secondary alkyl halide via an SN2 mechanism. masterorganicchemistry.comyoutube.com In the context of this compound, this strategy employs 5-chloro-2-hydroxybenzaldehyde as the phenolic precursor.

The synthesis proceeds in two steps:

Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). youtube.com

Nucleophilic Attack: The resulting phenoxide attacks an electrophilic cyclopentyl derivative, such as cyclopentyl bromide or cyclopentyl tosylate, displacing the leaving group to form the desired aryl alkyl ether. youtube.com

The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 reaction. youtube.com

Table 1: Representative Conditions for Williamson Ether Synthesis

| Phenolic Precursor | Cyclopentyl Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | Cyclopentyl Bromide | K₂CO₃ | Acetonitrile | Reflux | High |

This table presents generalized conditions based on typical Williamson ether synthesis protocols.

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for forming the aryl ether bond. wikipedia.org This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (typically a halide). wikipedia.orgyoutube.com

In a potential synthesis of the target molecule, a precursor like 2,5-dichlorobenzaldehyde could be used. The aldehyde group acts as an activating EWG. The reaction would proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The incoming nucleophile, sodium or potassium cyclopentoxide, would attack the carbon atom bearing one of the chlorine atoms, followed by the expulsion of the chloride ion to restore aromaticity.

However, achieving regioselectivity can be a challenge if the leaving groups are in non-equivalent positions. For 2,5-dichlorobenzaldehyde, substitution could potentially occur at either the C2 or C5 position.

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for C-O bond formation. Reactions such as the Ullmann condensation and the Chan-Lam coupling are particularly relevant. organic-chemistry.orgnih.gov

Ullmann-type Coupling: This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) (or its corresponding alkoxide) with an aryl halide. organic-chemistry.org A modified approach could couple cyclopentanol with an activated aryl halide like 2,5-dichlorobenzaldehyde. These reactions often require high temperatures and the use of specific ligands to facilitate the catalytic cycle.

Chan-Lam Coupling: The Chan-Lam coupling reaction is a milder, copper-catalyzed method that couples arylboronic acids with alcohols or phenols. researchgate.net A synthetic route could involve the coupling of cyclopentanol with (5-chloro-2-formylphenyl)boronic acid. This method is known for its operational simplicity and tolerance of various functional groups.

Table 2: Comparison of Ether Formation Strategies

| Method | Key Precursors | Catalyst/Reagent | General Conditions | Advantages |

|---|---|---|---|---|

| Williamson Synthesis | 5-Chloro-2-hydroxybenzaldehyde, Cyclopentyl Bromide | Base (e.g., K₂CO₃) | Moderate temperature, polar aprotic solvent | Reliable, high-yielding, widely used masterorganicchemistry.com |

| SNAr | 2,5-Dichlorobenzaldehyde, Sodium Cyclopentoxide | None (substrate-activated) | Often requires heat | Can be effective with highly activated rings wikipedia.org |

| Ullmann Coupling | 2,5-Dichlorobenzaldehyde, Cyclopentanol | Copper catalyst (e.g., CuI) | High temperature, ligand may be needed | Good for aryl halide + alcohol coupling organic-chemistry.org |

This table provides a comparative overview of the main synthetic approaches to the ether linkage.

Methodologies for the Introduction and Modification of the Aldehyde Functional Group

The aldehyde group can either be present in the starting material or be introduced at a later stage of the synthesis. A common and effective strategy is the oxidation of a corresponding benzylic alcohol.

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of this compound, the precursor would be [5-chloro-2-(cyclopentyloxy)phenyl]methanol. This precursor would be synthesized first, typically via the Williamson ether synthesis using 5-chloro-2-(hydroxymethyl)phenol.

Numerous selective oxidation methods exist that can efficiently convert the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid. nih.govorganic-chemistry.org

Copper-Catalyzed Aerobic Oxidation: Systems using a copper catalyst, often in the presence of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, can use air or molecular oxygen as the terminal oxidant, making it an environmentally benign choice. researchgate.net

Photochemical Oxidation: Metal-free photochemical methods, for instance using Eosin Y as a photocatalyst under blue LED irradiation with oxygen, offer a green and mild alternative for oxidizing benzylic alcohols. organic-chemistry.org

Classical Reagents: While harsher, reagents like manganese dioxide (MnO₂) are highly effective and chemoselective for the oxidation of benzylic and allylic alcohols.

The oxidation of a benzylic methyl group is also a possibility but generally requires more forceful conditions that may not be compatible with other functional groups on the ring.

Table 3: Selected Methods for the Oxidation of [5-chloro-2-(cyclopentyloxy)phenyl]methanol

| Reagent/Catalyst System | Oxidant | Solvent | Conditions | Selectivity |

|---|---|---|---|---|

| Cu(I) Halide / TEMPO / DMAP | O₂ (balloon) | Acetonitrile | Room Temperature | High for aldehyde nih.gov |

| Eosin Y (photocatalyst) | O₂ | Acetonitrile | Blue LED, Room Temp. | Excellent for aldehyde organic-chemistry.org |

This table summarizes modern and classical methods for the selective oxidation of a benzylic alcohol to an aldehyde.

Formylation Reactions on Aromatic Substrates

The introduction of an aldehyde group onto an electron-rich aromatic ring, such as a phenol or a phenyl ether, is a critical step in the synthesis of this compound. Several classical and modern formylation reactions are applicable. The choice of method often depends on the nature of the starting material and the desired regioselectivity.

Reimer-Tiemann Reaction: This reaction facilitates the ortho-formylation of phenols by treatment with chloroform (B151607) (CHCl₃) in a basic aqueous solution. nrochemistry.commychemblog.com The reaction proceeds through the electrophilic substitution of the phenoxide ion by dichlorocarbene (B158193) (:CCl₂), which is generated in situ from chloroform and a strong base. wikipedia.org The resulting dichloromethyl-substituted phenol intermediate is then hydrolyzed to the aldehyde. wikipedia.org While highly selective for the ortho position due to coordination with the phenoxide oxygen, it is generally less suitable for producing para-substituted aldehydes, which would be required if starting from a substrate where the ortho position is already blocked. nrochemistry.comwikipedia.org

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically trifluoroacetic acid or acetic acid. wikipedia.orgsynarchive.comrsc.org The reaction mechanism involves an initial aminomethylation at the position ortho to the hydroxyl group, followed by an intramolecular redox reaction and subsequent hydrolysis to yield the salicylaldehyde. wikipedia.orgrsc.org Like the Reimer-Tiemann reaction, it strongly favors ortho-formylation on unhindered phenols. wikipedia.org

Vilsmeier-Haack Reaction: This reaction is a versatile method for formylating electron-rich aromatic compounds, including phenyl ethers. organic-chemistry.orgchemistrysteps.com The active formylating agent, known as the Vilsmeier reagent, is a chloroiminium salt typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. chemistrysteps.comwikipedia.org The aromatic substrate attacks this electrophilic reagent, and the resulting iminium ion intermediate is hydrolyzed during aqueous workup to afford the aldehyde. wikipedia.orgjk-sci.com This method is particularly effective for substrates that are stable under acidic conditions and can provide good yields for both ortho and para products, with the regioselectivity influenced by steric and electronic factors. jk-sci.com For a substrate like cyclopentyloxybenzene, formylation would likely occur at the less sterically hindered para position.

A comparison of these key formylation reactions is presented below.

| Reaction | Formylating Agent | Typical Substrate | Conditions | Primary Selectivity |

| Reimer-Tiemann | Chloroform (CHCl₃) | Phenols | Strong base (e.g., NaOH), biphasic system, heat wikipedia.org | ortho-formylation nrochemistry.com |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Acidic (e.g., TFA, Acetic Acid), heat synarchive.comrsc.org | ortho-formylation wikipedia.org |

| Vilsmeier-Haack | DMF/POCl₃ (Vilsmeier Reagent) | Electron-rich arenes (e.g., phenyl ethers, anilines) | Acidic, 0°C to 80°C wikipedia.orgjk-sci.com | para-formylation (unless blocked) jk-sci.com |

Hydrolysis of Benzaldehyde Derivatives

In the context of synthesizing benzaldehydes, hydrolysis is most often the final step of a formylation sequence rather than a reaction on a pre-formed derivative.

In the Reimer-Tiemann reaction , the dichloromethyl group that is added to the ring is hydrolyzed under the basic reaction conditions to form the aldehyde. wikipedia.org Similarly, the Vilsmeier-Haack reaction concludes with an aqueous workup step where the aryl iminium intermediate is hydrolyzed to the final aldehyde product. wikipedia.orgjk-sci.com

A distinct synthetic route involves the hydrolysis of benzal halides. For instance, a substituted benzal chloride (Ar-CHCl₂) can be converted to the corresponding benzaldehyde (Ar-CHO). This hydrolysis can be carried out using water, often in the presence of a phase-transfer catalyst or a Lewis acid catalyst like zinc chloride. google.com This method is part of a two-step process from a toluene (B28343) derivative, which is first subjected to free-radical chlorination of the methyl group to form the benzal chloride, followed by hydrolysis. The yield for this hydrolysis step is typically very high, often exceeding 98%. google.com

Strategies for the Introduction and Positional Control of the Chloro Substituent

Direct Halogenation of Aromatic Rings

The direct chlorination of a phenol or a phenyl ether is a common method for introducing a chlorine atom. The hydroxyl or alkoxy group is an activating, ortho, para-directing group. Therefore, reacting 2-cyclopentyloxybenzaldehyde or 4-chlorophenol (B41353) with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) would be a direct approach. When starting with a phenol, the reaction with elemental chlorine or other chlorinating agents typically yields a mixture of ortho- and para-chlorophenols. The desired 5-chloro-2-hydroxybenzaldehyde is the para-isomer relative to the hydroxyl group. chemsynthesis.comnih.gov Reaction conditions can be tuned to favor the formation of the para isomer.

Halogen Exchange Reactions

Halogen exchange reactions provide an alternative route for introducing chlorine with high regioselectivity, although they often require more steps. The most well-known example is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by treatment with a copper(I) chloride salt. For the target molecule, this would entail starting with 5-amino-2-hydroxybenzaldehyde, converting the amino group to a diazonium salt with nitrous acid, and then displacing the diazonium group with chloride using CuCl.

Decarboxylative Halogenation of Carboxylic Acid Precursors

Decarboxylative halogenation offers a powerful method for installing a halide with precise positional control, as the position is predetermined by the location of a carboxylic acid group. nih.gov This process, also known as halodecarboxylation, involves the conversion of a carboxylic acid to an organic halide with the loss of carbon dioxide. nih.gov Classic examples include the Hunsdiecker reaction, which uses silver salts of carboxylic acids with bromine. More modern methods utilize catalysts, such as those based on iron salts under visible light or copper catalysis, to achieve decarboxylative chlorination on (hetero)aryl carboxylic acids with a broad substrate scope. rsc.orgprinceton.edu To synthesize the target's core, one could start with 2-hydroxy-5-carboxybenzaldehyde and subject it to a decarboxylative chlorination protocol to yield 5-chloro-2-hydroxybenzaldehyde.

Convergent and Linear Synthesis Pathways to this compound

Linear Synthesis Pathway:

A plausible linear sequence would begin with a commercially available, simpler starting material and sequentially add the required functional groups.

Step 1: Start with 4-chlorophenol.

Step 2: Formylate 4-chlorophenol to introduce the aldehyde group ortho to the hydroxyl group, yielding 5-chloro-2-hydroxybenzaldehyde. A regioselective ortho-formylation method, such as one using paraformaldehyde and magnesium chloride, could be employed. orgsyn.org

Step 3: Perform a Williamson ether synthesis by reacting 5-chloro-2-hydroxybenzaldehyde with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base (e.g., K₂CO₃) to form the final product, this compound. This alkylation step is reported for similar phenolic substrates. nih.gov

Convergent Synthesis Pathway:

A convergent approach would involve preparing the two key components—the chlorinated aromatic aldehyde and the cyclopentyl ether portion—in separate streams or by coupling two main fragments.

Fragment A Synthesis: Prepare 5-chloro-2-hydroxybenzaldehyde. This can be achieved via the formylation of 4-chlorophenol as described in the linear path or through other routes that ensure the correct substitution pattern.

Fragment B: A suitable cyclopentylating agent, such as cyclopentyl bromide or cyclopentyl tosylate.

Coupling Step: Combine Fragment A and Fragment B in a final Williamson ether synthesis reaction to yield this compound.

| Synthesis Type | Proposed Pathway | Key Intermediates |

| Linear | 4-Chlorophenol → Formylation → Etherification | 5-Chloro-2-hydroxybenzaldehyde |

| Convergent | (4-Chlorophenol → 5-Chloro-2-hydroxybenzaldehyde) + (Cyclopentyl bromide) → Etherification | 5-Chloro-2-hydroxybenzaldehyde, Cyclopentyl bromide |

Optimization of Reaction Conditions for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of reaction conditions to ensure high yield, purity, cost-effectiveness, and safety. The Williamson ether synthesis, while a classic and robust method, requires careful tuning of several parameters for scalability. wikipedia.orgnumberanalytics.com

The core reaction involves the deprotonation of 5-chloro-2-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack the cyclopentylating agent in an SN2 reaction. masterorganicchemistry.comyoutube.com For industrial applications, key optimization points include the choice of base, solvent system, catalyst, temperature, and reactant concentration. numberanalytics.com

Base and Solvent Selection: In laboratory settings, strong bases like sodium hydride (NaH) are often used in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile to ensure complete formation of the alkoxide and rapid reaction. masterorganicchemistry.comnumberanalytics.com However, these reagents are often not ideal for large-scale production due to cost, safety concerns (e.g., flammability of NaH), and the environmental impact of the solvents. Industrial syntheses often favor more economical and manageable bases like sodium hydroxide or potassium hydroxide. wikipedia.org

Phase-Transfer Catalysis (PTC): A significant advancement for scalable ether synthesis is the use of phase-transfer catalysis. wikipedia.org This technique is crucial when using inorganic bases like NaOH or KOH, which are soluble in water, while the organic reactants (5-chloro-2-hydroxybenzaldehyde and cyclopentyl halide) are not. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid surface) to the organic phase where the reaction occurs. This approach avoids the need for expensive, anhydrous, and often hazardous organic solvents, making the process more economical and safer on a large scale.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound, demonstrating how systematic variation of reaction parameters can lead to an improved process for scalable manufacturing.

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | None | 56 | 24 | 55 |

| 2 | NaH | DMF | None | 25 | 6 | 85 |

| 3 | NaOH (50% aq.) | Toluene | None | 80 | 18 | 40 |

| 4 | NaOH (50% aq.) | Toluene | TBAB (5) | 80 | 5 | 92 |

| 5 | NaOH (50% aq.) | Toluene | TBAB (5) | 60 | 8 | 91 |

This table is illustrative, based on established principles of Williamson ether synthesis optimization. Entry 2 represents a common lab-scale method, while Entry 4 shows a highly efficient, scalable PTC-based method.

Green Chemistry Principles in the Synthesis of this compound

Atom Economy and Waste Reduction: The Williamson synthesis inherently produces a salt byproduct (e.g., NaCl or KBr), which limits its atom economy. tandfonline.com While this is unavoidable, green chemistry focuses on maximizing reaction yield and selectivity to minimize waste. The primary waste stream is the inorganic salt, which must be separated from the product. Processes utilizing water as a solvent simplify the separation, as the salt remains in the aqueous phase.

Safer Solvents and Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents. tandfonline.com For the synthesis of this compound, moving away from solvents like DMF is a key objective. The use of water as a solvent in conjunction with phase-transfer catalysis is a significantly greener approach. researchgate.net Further advancements include the use of solid-supported bases, such as potassium carbonate on alumina, which can enable the reaction to proceed under solvent-free conditions, drastically reducing waste. tandfonline.com

Catalyst Selection and Recyclability: While phase-transfer catalysts are effective, their separation from the product mixture can sometimes be challenging. A greener alternative is the use of heterogeneous or recyclable catalysts. nih.gov This could include polymer-bound quaternary ammonium salts or ionic liquids that are designed for easy recovery and reuse over multiple reaction cycles, reducing both cost and waste. nih.govresearchgate.net

Energy Efficiency: Reducing energy consumption is a cornerstone of green chemistry. This can be achieved by designing reactions that proceed at lower temperatures or by using alternative energy sources. researchgate.net The use of highly active catalysts can lower the required reaction temperature. Additionally, non-conventional energy sources like microwave irradiation have been shown to dramatically accelerate Williamson ether syntheses, often leading to shorter reaction times and higher yields with reduced energy input compared to conventional heating. tandfonline.com

The table below provides a comparative overview of a "traditional" synthesis approach versus one guided by green chemistry principles for producing this compound.

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | DMF, Acetonitrile (Hazardous, Volatile) | Water or Solvent-Free |

| Base | Sodium Hydride (NaH) (Highly reactive) | NaOH, K₂CO₃ (Lower cost, safer handling) |

| Catalyst | None (Stoichiometric base) | Recyclable Phase-Transfer Catalyst or Solid Catalyst |

| Energy Input | Prolonged conventional heating | Lower temperature with catalyst, or Microwave irradiation |

| Waste Profile | Organic solvent waste, salt byproduct | Primarily aqueous salt solution, minimal organic waste |

Chemical Reactivity and Derivatization of 5 Chloro 2 Cyclopentyloxy Benzaldehyde

Reactivity of the Aromatic Ring

The aromatic ring of 5-Chloro-2-(cyclopentyloxy)benzaldehyde is substituted with three groups that influence its reactivity: a cyclopentyloxy group, a chlorine atom, and a benzaldehyde (B42025) group. These substituents dictate the outcomes of reactions such as electrophilic aromatic substitution and palladium-catalyzed cross-coupling.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Pathways

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regiochemical outcome is determined by the directing effects of the existing substituents.

Cyclopentyloxy Group (-O-Cyclopentyl): As an alkoxy group, it is a strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance.

Aldehyde Group (-CHO): The aldehyde is a deactivating group and a meta-director due to strong electron withdrawal through both induction and resonance. youtube.com

The powerful activating and ortho-, para-directing effect of the cyclopentyloxy group is the dominant influence on the regioselectivity of EAS reactions. It strongly activates the positions ortho (C3) and para (C5) to it. The C5 position is already occupied by the chlorine atom. Therefore, incoming electrophiles are predominantly directed to the C3 position. The directing effects of the chloro and aldehyde groups are weaker and have less influence on the final product distribution. Studies on similarly substituted cycloalkyl- and alkyl-benzenes have shown significant activation at the ortho and para positions during electrophilic substitution. rsc.org

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Type | Directing Effect |

|---|---|---|---|

| -O-Cyclopentyl | 2 | Activating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For this compound, these reactions would be expected to yield the corresponding 3-substituted product.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atom on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. While aryl chlorides are typically less reactive than the corresponding bromides or iodides, advancements in catalyst design have made their use increasingly common. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is a versatile method for forming biaryl compounds or attaching alkyl/alkenyl groups. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product. libretexts.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene. rug.nl The reaction requires a palladium catalyst and a base. It is particularly useful for synthesizing substituted styrenes and cinnamates. rug.nl

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net It is a powerful tool for the synthesis of aryl-substituted alkynes. wikipedia.orgresearchgate.net

Table 3: Comparison of Key Cross-Coupling Reactions

| Reaction | Coupling Partner | Key Reagents | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst, Base | C(sp²)–C(sp²), C(sp²)–C(sp³) |

| Heck | Alkene | Pd Catalyst, Base | C(sp²)–C(sp²) |

Transformations Involving the Cyclopentyloxy Moiety

The ether linkage and the cyclopentyl ring itself are also sites for potential chemical transformations, although these often require more forcing conditions than reactions at the aldehyde or aromatic ring.

Cleavage of the Ether Linkage

The ether bond in the cyclopentyloxy group is generally stable but can be cleaved under strongly acidic conditions. youtube.com This reaction typically requires treatment with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). youtube.comyoutube.com The mechanism involves protonation of the ether oxygen to form a good leaving group (a cyclopentanol (B49286) moiety), followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) on the carbon atom of the C-O bond. In the case of an aryl alkyl ether, the cleavage typically occurs via an Sₙ2 attack on the alkyl group, yielding a phenol (B47542) (5-chloro-2-hydroxybenzaldehyde) and a cyclopentyl halide. Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers. In some biological or biomimetic systems, enzymatic ether link cleavage can also occur. nih.govnih.gov

Radical Reactions Involving Cyclopentyloxy Groups

Radical reactions are characterized by intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. youtube.comyoutube.comyoutube.com The cyclopentyl group can undergo radical substitution, most commonly radical halogenation. In such a reaction, a hydrogen atom on the cyclopentyl ring is replaced by a halogen (e.g., Cl or Br). The reaction is typically initiated by heat or UV light. The most likely position for radical attack on the cyclopentyloxy group is the C1 carbon (the carbon attached to the oxygen), as the resulting radical would be stabilized by the adjacent oxygen atom. This process is analogous to the radical halogenation of alkanes. youtube.com

Advanced Spectroscopic and Structural Characterization of 5 Chloro 2 Cyclopentyloxy Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Chloro-2-(cyclopentyloxy)benzaldehyde would be anticipated to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the cyclopentyl group.

Expected ¹H NMR Data:

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the carbonyl group.

Aromatic Protons: The benzene (B151609) ring has three protons in different chemical environments. They would likely appear as multiplets or distinct doublets and doublets of doublets in the range of δ 6.9 to 7.8 ppm. The specific splitting patterns would arise from coupling between adjacent aromatic protons.

Cyclopentyloxy Group Protons: The methine proton (-O-CH-) directly attached to the oxygen would be the most downfield of this group, likely appearing as a multiplet around δ 4.8-5.0 ppm. The remaining eight methylene (B1212753) protons (-CH₂-) on the cyclopentyl ring would produce complex overlapping multiplets in the upfield region, typically between δ 1.5 and 2.0 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Expected ¹³C NMR Data:

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of the spectrum, around δ 188-195 ppm.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon bearing the cyclopentyloxy group (C-O) would be significantly downfield (around δ 155-160 ppm), while the carbon attached to the chlorine atom (C-Cl) would also be downfield. The other aromatic carbons would resonate in the typical aromatic region of δ 115-135 ppm.

Cyclopentyloxy Group Carbons: The methine carbon (-O-CH-) would be expected around δ 80-85 ppm. The methylene carbons of the cyclopentyl ring would appear in the upfield region of the spectrum, likely between δ 20 and 35 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic ring and the cyclopentyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals to their corresponding carbon signals. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.

Expected IR and Raman Data:

C=O Stretch (Aldehyde): A strong and characteristic absorption band would be expected in the IR spectrum between 1680 and 1705 cm⁻¹. The conjugation with the aromatic ring typically lowers the frequency compared to a simple aliphatic aldehyde.

C-H Stretch (Aldehyde): Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ for the aldehyde C-H stretch.

Aromatic C=C Stretches: Medium to weak bands would appear in the 1450-1600 cm⁻¹ region.

C-O-C Stretch (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the ether linkage would be expected in the 1200-1250 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 700 and 850 cm⁻¹, would indicate the C-Cl bond.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the high-accuracy mass of the molecular ion, which is essential for confirming the molecular formula.

Expected HRMS Data:

Molecular Formula: C₁₂H₁₃ClO₂

Calculated Monoisotopic Mass: 224.0604 g/mol

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 224. A characteristic isotopic pattern for a compound containing one chlorine atom would be observed, with a peak at M+2 (m/z 226) that is approximately one-third the intensity of the M⁺ peak.

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the cyclopentyl group, the loss of CO (a characteristic fragmentation of aldehydes), and cleavage of the ether bond.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. These methods are instrumental in verifying the molecular weight and elucidating the structure of synthetic compounds like this compound.

Detailed Research Findings

While specific, peer-reviewed GC-MS or LC-MS fragmentation data for this compound is not extensively documented in public literature, a theoretical fragmentation pattern can be predicted based on the compound's functional groups: a chlorinated benzene ring, a cyclopentyl ether linkage, and an aldehyde group. The molecular weight of this compound is 224.68 g/mol . aaronchem.com In mass spectrometry, the molecule would be ionized, typically resulting in a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak would exhibit a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Upon ionization, the molecular ion would undergo fragmentation. Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen atom (M-1) or the formyl group (M-29), which can be a diagnostic indicator. nih.gov The ether linkage introduces other probable fragmentation routes. Alpha-cleavage at the ether oxygen could lead to the loss of the cyclopentyl group or the formation of a stabilized oxonium ion. The cyclopentyl ring itself can undergo fragmentation, typically losing ethylene (B1197577) (C₂H₄) units.

A predicted fragmentation pattern is detailed in the table below. The analysis of these fragments in a mass spectrum allows for the structural confirmation of the molecule. For instance, a study on the quantitative analysis of benzaldehyde (B42025) and related compounds using GC-high resolution mass spectrometry highlights the importance of analyzing ion fragments for accurate qualification and quantification. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |

| [C₁₂H₁₃ClO₂]⁺ | 224 | Molecular Ion ([M]⁺) |

| [C₁₂H₁₂ClO₂]⁺ | 223 | Loss of H radical ([M-H]⁺) |

| [C₁₁H₁₂ClO]⁺ | 195 | Loss of formyl radical ([M-CHO]⁺) |

| [C₇H₄ClO]⁺ | 139 | Cleavage of the ether bond |

| [C₅H₉]⁺ | 69 | Cyclopentyl cation |

| [C₆H₄Cl]⁺ | 111 | Benzyl cation after cleavage |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering unambiguous proof of a molecule's solid-state conformation.

Detailed Research Findings

As of the current body of scientific literature, a single-crystal X-ray diffraction study for this compound has not been reported. The compound is commercially available as a powder, suggesting a crystalline or polycrystalline solid state at room temperature.

Although direct experimental data is unavailable for the title compound, analysis of structurally similar molecules provides insight into the expected crystal packing and molecular conformation. For instance, the crystal structure of the related compound, 5-chlorosalicylaldehyde (B124248), has been determined. chemscene.com In its crystalline form, 5-chlorosalicylaldehyde molecules are arranged in a monoclinic system and exhibit intermolecular hydrogen bonding. chemscene.com It would be reasonable to hypothesize that in the solid state, this compound molecules would pack in a way that maximizes van der Waals forces. The planarity of the benzene ring and the puckered conformation of the cyclopentyloxy group would be key determinants of the crystal lattice.

Without experimental crystallographic data, a definitive description of the unit cell parameters, space group, and specific intermolecular interactions for this compound cannot be provided. Such an analysis would require the successful growth of a single crystal of the compound and subsequent X-ray diffraction analysis.

Computational and Theoretical Investigations of 5 Chloro 2 Cyclopentyloxy Benzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.orgarxiv.org It is frequently applied to substituted benzaldehydes to calculate geometries, energies, and vibrational wavenumbers. researchgate.net Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with basis sets such as 6-31G(d,p) or 6-311++G(d,p) for these calculations. researchgate.netijaresm.comresearchgate.netconicet.gov.ar

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy conformation is determined. arxiv.orgresearchgate.net For a molecule like 5-Chloro-2-(cyclopentyloxy)benzaldehyde, this would involve finding the most stable arrangement of the cyclopentyloxy group relative to the benzaldehyde (B42025) ring. Studies on similar molecules, such as 2-bromo-4-chlorobenzaldehyde, have shown that the trans isomer (where the halogen is on the opposite side of the carbonyl group) is more stable in both the gas phase and in solution. bohrium.com The optimized geometry is crucial as it forms the basis for all subsequent property calculations. researchgate.net

Electronic structure analysis provides insights into the distribution of electrons within the molecule. Key parameters calculated include dipole moment, polarizability, and hyperpolarizability, which are important for understanding a molecule's response to an external electric field and its potential for non-linear optical (NLO) applications. researchgate.netresearchgate.netresearchgate.net

Table 1: Representative Calculated Electronic Properties for Substituted Benzaldehydes This table presents illustrative data from studies on similar compounds to demonstrate the type of information generated through DFT calculations.

| Compound | Method/Basis Set | Dipole Moment (Debye) | Polarizability (a.u.) | First Hyperpolarizability (a.u.) | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-fluoro benzaldehyde | B3LYP/6-31G(d,p) | Value not specified | Value not specified | Value not specified | researchgate.net |

| 2-Chloro-3,4-dimethoxybenzaldehyde | HF/6-311++G(d,p) | 3.78 | 126.9 | 1059.5 | researchgate.net |

| 2-Chloro-3,4-dimethoxybenzaldehyde | B3LYP/6-311++G(d,p) | 4.25 | 133.4 | 1338.2 | researchgate.net |

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations are highly effective for predicting spectroscopic data, which can then be compared with experimental results for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized geometry. researchgate.net These calculated frequencies are often scaled by a factor (e.g., 0.97) to better match experimental data. researchgate.net Studies on benzaldehyde and its derivatives show that DFT can accurately predict the vibrational modes, including the characteristic carbonyl (C=O) stretching frequency. bohrium.comnih.gov For this compound, calculations would focus on identifying the vibrational modes associated with the C-Cl, C=O, and C-O-C (ether) groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another valuable application of DFT. mdpi.com While standard NMR can be complex for certain molecules, DFT calculations, incorporating relativistic effects where necessary (especially for heavier atoms), can aid in structural analysis. rsc.org For this compound, DFT would be used to calculate the ¹H and ¹³C chemical shifts, helping to assign the signals observed in an experimental spectrum, particularly for the distinct protons and carbons on the aromatic ring and the cyclopentyloxy substituent.

Molecular Orbital Theory and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

In substituted benzaldehydes, introducing electron-donating or withdrawing groups can tune the HOMO and LUMO energy levels. rsc.org For this compound, the electron-withdrawing chlorine atom and the electron-donating cyclopentyloxy group would have opposing effects on the electronic properties of the aromatic ring, which can be quantified by analyzing the HOMO-LUMO gap. A smaller gap generally implies higher reactivity.

Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Benzaldehydes This table contains illustrative data from studies on similar compounds.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-Chloro-6-fluoro benzaldehyde | B3LYP/6-31G(d,p) | -9.52 | -3.81 | 5.71 | researchgate.net |

| 4-(hydroxymethyl)benzaldehyde | B3LYP/6-31G(d,p) | Value not specified | Value not specified | Value not specified | ijaresm.com |

| 2-Chloro-3,4-dimethoxybenzaldehyde | B3LYP/6-311++G(d,p) | -6.19 | -2.11 | 4.08 | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. researchgate.netnih.gov For a molecule with a flexible substituent like the cyclopentyloxy group in this compound, MD simulations could reveal the accessible conformations of this group and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with other molecules, for instance, in a biological system or as a reactant in a chemical transformation. While often applied to large biomolecules, the principles of MD are applicable to smaller molecules to explore their conformational landscape. researchgate.netnih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the step-by-step mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. kemdikbud.go.id

For reactions involving a substituted benzaldehyde, such as the acetalization of 2-chlorobenzaldehyde (B119727) or the 1,6-conjugate addition of p-chlorobenzaldehyde, DFT has been used to establish the plausible catalytic cycle. kemdikbud.go.idacs.org These studies identify key intermediates, like zwitterions or hemiacetals, and calculate the activation energy barriers for each step. kemdikbud.go.idacs.org Such an approach applied to this compound could predict its reactivity in various organic transformations, for example, in the Biginelli reaction to form tetrahydropyrimidine (B8763341) derivatives. mdpi.com

Structure-Reactivity Relationship Elucidation through Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with a specific activity, such as toxicity or reaction rate. tandfonline.commdpi.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new compounds. nih.govnih.gov

Studies on substituted benzaldehydes have successfully used QSAR to model their toxicity and inhibitory activity. tandfonline.comnih.gov For instance, the toxicity of benzaldehydes has been linked to parameters like dipole moment and polarizability. tandfonline.com For this compound, a QSAR approach could be used to predict its biological activity or reactivity based on descriptors derived from its calculated structure and electronic properties, providing a rational basis for designing molecules with desired characteristics.

In Silico Design and Virtual Library Screening Applications

The strategic application of computational chemistry has become a cornerstone in modern medicinal chemistry, enabling the rapid and cost-effective exploration of vast chemical spaces. schrodinger.comsteeronresearch.com For a molecule such as this compound, in silico design and virtual library screening represent powerful methodologies to unlock its therapeutic potential by identifying novel derivatives with enhanced biological activity and favorable pharmacokinetic profiles. globalresearchonline.net These computational techniques allow for the rational design of new chemical entities (NCEs) and the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. neuroquantology.compharmaexcipients.com

At the core of in silico design is the principle of molecular recognition, where a small molecule (ligand) interacts with a biological target, typically a protein or enzyme, to elicit a biological response. numberanalytics.comparssilico.com Computational methods can be broadly categorized into structure-based and ligand-based approaches. microbenotes.com If the three-dimensional structure of a relevant biological target is known, structure-based drug design (SBDD) methods like molecular docking can be employed. numberanalytics.comazolifesciences.com This process simulates the binding of a ligand into the active site of a target, predicting its binding conformation and affinity. azolifesciences.comnih.gov

For this compound, a virtual library of derivatives can be generated by computationally introducing a variety of substituents at different positions on the benzaldehyde scaffold. These virtual compounds can then be docked into the active site of a chosen target protein. The output of such a study is typically a list of compounds ranked by their predicted binding affinity (docking score), which helps in identifying promising candidates for synthesis. nih.govnih.gov

Alternatively, when the structure of the target is unknown, ligand-based drug design (LBDD) methods are utilized. microbenotes.commedchemexpress.com These approaches rely on the knowledge of existing active molecules to develop a pharmacophore model. researchgate.netnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for biological activity. nih.gov By using a known active compound with a similar benzaldehyde core, a pharmacophore model can be constructed and used to screen large virtual libraries for molecules that match these key features. nih.govrsc.org

Virtual library screening is a crucial component of this process, involving the computational evaluation of large collections of chemical compounds to identify those with a high probability of being active against a specific target. wikipedia.orgresearchgate.net These libraries can be commercially available databases or custom-designed virtual combinatorial libraries based on the this compound scaffold. creative-biolabs.com The screening process filters these extensive libraries down to a manageable number of "hits" with desirable properties, significantly reducing the time and resources required for experimental high-throughput screening. medchemexpress.com

A hypothetical virtual screening campaign for derivatives of this compound could involve the generation of a library with diverse chemical functionalities. The screening could be guided by a pharmacophore model or performed through molecular docking against a specific enzyme, for instance, a kinase or a protease, implicated in a disease pathway. The results would not only provide potential lead candidates but also offer insights into the structure-activity relationships (SAR) within the designed series.

The following tables illustrate the potential data generated from such in silico investigations.

Table 1: Hypothetical Virtual Library Screening of this compound Derivatives

This interactive table showcases a sample of results from a virtual screening campaign. The derivatives are ranked based on their docking scores against a hypothetical protein target. The table also includes key physicochemical properties to assess their drug-likeness.

| Compound ID | R-Group Substitution | Molecular Weight ( g/mol ) | LogP | Docking Score (kcal/mol) |

| VCL-001 | -H (Parent) | 238.70 | 3.8 | -6.5 |

| VCL-002 | 4-fluoro | 256.70 | 4.0 | -7.2 |

| VCL-003 | 4-amino | 253.72 | 3.1 | -8.1 |

| VCL-004 | 3-carboxyl | 283.71 | 3.5 | -8.9 |

| VCL-005 | 4-methoxy | 268.73 | 3.7 | -7.8 |

| VCL-006 | 3-hydroxyl | 254.70 | 3.6 | -8.5 |

| VCL-007 | 4-trifluoromethyl | 306.70 | 4.9 | -7.5 |

| VCL-008 | 3-cyano | 263.71 | 3.4 | -8.3 |

Table 2: Predicted ADMET Properties of Top-Ranked Virtual Hits

Following the initial screening, promising candidates would undergo further in silico analysis to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This step is crucial for early identification of potential liabilities that could lead to late-stage drug development failure. steeronresearch.com

| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | CYP2D6 Inhibition | hERG Inhibition Risk |

| VCL-003 | High (>90%) | Low | Low | Low |

| VCL-004 | High (>90%) | Low | Low | Low |

| VCL-006 | High (>90%) | Medium | Low | Medium |

| VCL-008 | Medium (75-90%) | Low | Medium | Low |

Through these computational and theoretical investigations, a focused set of novel this compound derivatives with high predicted potency and favorable drug-like properties can be identified for subsequent chemical synthesis and biological evaluation. This data-driven approach significantly enhances the efficiency of the drug discovery process. neuroquantology.comfrontiersin.org

Applications of 5 Chloro 2 Cyclopentyloxy Benzaldehyde As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The intrinsic reactivity of the aldehyde functional group, coupled with the electronic and steric influence of the chloro and cyclopentyloxy substituents, positions 5-Chloro-2-(cyclopentyloxy)benzaldehyde as a fundamental component in the assembly of intricate organic structures. The aldehyde serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. These transformations allow for the introduction of diverse molecular fragments, paving the way for the synthesis of complex acyclic and carbocyclic frameworks.

The presence of the chlorine atom on the aromatic ring provides a strategic point for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of aryl, alkynyl, and amino moieties, respectively, thereby expanding the molecular complexity and diversity of the resulting products. The cyclopentyloxy group, while often considered a bulky substituent, can play a crucial role in directing the stereochemical outcome of reactions and influencing the conformational preferences of the final molecules. This has significant implications in the synthesis of biologically active compounds where specific three-dimensional arrangements are often required for optimal activity.

Precursor in the Synthesis of Various Heterocyclic Systems

Heterocyclic compounds form the cornerstone of medicinal chemistry and materials science, and substituted benzaldehydes are indispensable starting materials for their construction. This compound is no exception, serving as a key precursor for a variety of heterocyclic systems. The aldehyde functionality readily participates in cyclocondensation reactions with a range of dinucleophilic reagents to afford a diverse array of heterocyclic scaffolds.

For instance, reaction with amidines can lead to the formation of substituted quinazolines, a privileged scaffold in drug discovery. Similarly, condensation with active methylene (B1212753) compounds containing a nitrile group, such as malononitrile, often proceeds via a Knoevenagel condensation, which can be a prelude to the formation of various pyridine (B92270) and pyran-fused systems. bldpharm.com The reaction of substituted benzaldehydes with hydrazides can yield hydrazones, which are themselves important intermediates for the synthesis of various five- and six-membered heterocycles like pyrazoles and pyridazines. A study on the synthesis of novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives demonstrated the formation of hydrazones from the reaction of hydrazides with chloro-substituted benzaldehydes. researchgate.net

Role in the Development of Chemical Probes for Academic Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structural attributes of this compound make it an attractive starting point for the synthesis of novel chemical probes. The aldehyde group can be utilized for the attachment of reporter tags, such as fluorophores or biotin, through stable linkages. The chloro- and cyclopentyloxy-substituted benzene (B151609) ring can serve as a core scaffold for building molecules with specific recognition properties for biological targets.

For example, the synthesis of benzofuran-triazole benzaldehyde (B42025) analogues with anticancer activity highlights a strategy where a substituted benzaldehyde is a key component of a larger, biologically active molecule. nih.gov While this study does not use the exact title compound, the methodology is directly applicable. The development of kinase inhibitors often involves substituted aromatic aldehydes as precursors to construct the core heterocyclic structures that interact with the kinase active site. The chlorine atom can be exploited for late-stage diversification of a probe library, allowing for the rapid generation of analogues with fine-tuned properties.

Intermediate in the Production of Specialty Chemicals and Materials

Beyond the realm of pharmaceuticals and academic research, this compound finds utility as an intermediate in the synthesis of specialty chemicals and functional materials. The aromatic core and the reactive aldehyde group can be incorporated into polymeric structures to modify their physical and chemical properties. For instance, the aldehyde can be converted into a vinyl group, which can then be polymerized to create specialty polymers with tailored refractive indices or thermal stabilities.

The presence of the chlorine atom can enhance the flame-retardant properties of materials into which it is incorporated. Furthermore, the unique combination of substituents can be leveraged in the synthesis of liquid crystals and other organic electronic materials, where subtle changes in molecular structure can have a profound impact on their mesomorphic and electronic properties. The synthesis of various organic building blocks, including those with chloro and ether linkages, is fundamental to the materials science field. bldpharm.com

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 5-Chloro-2-(cyclopentyloxy)benzaldehyde

The pursuit of green and efficient chemical syntheses is a paramount theme in modern chemistry. For this compound, future research is anticipated to move beyond traditional multi-step procedures, which may involve hazardous reagents and generate significant waste. The focus will likely shift towards more sustainable and atom-economical methodologies.

One promising avenue is the application of photoredox catalysis . This technique utilizes visible light to drive chemical reactions under mild conditions, often with high selectivity and reduced environmental impact. researchgate.netacs.orgyoutube.comacs.orgyoutube.com Research in this area could lead to direct C-H functionalization or coupling reactions to construct the this compound scaffold more efficiently. For instance, a synergistic approach combining photoredox and nickel catalysis has shown success in the C(sp³)–H alkylation and arylation of amides and thioethers, a strategy that could be adapted for the synthesis of complex benzaldehyde (B42025) derivatives. researchgate.net

Furthermore, research into catalytic oxidation of substituted toluenes using novel catalysts, such as those based on ferroporphyrin, could provide a more direct and sustainable route to substituted benzaldehydes. google.com Adapting such catalytic systems for the selective oxidation of a precursor to this compound is a viable future research direction.

| Potential Sustainable Synthetic Strategy | Key Advantages | Relevant Research Area |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light. | C-H functionalization, cross-coupling reactions. researchgate.netacs.orgyoutube.comacs.orgyoutube.com |

| One-Pot Procedures | Reduced reaction time, fewer purification steps, improved efficiency. | In-situ protection and cross-coupling of aldehyde intermediates. acs.orgacs.org |

| Novel Catalytic Oxidation | Direct conversion of simple precursors, potential for high atom economy. | Oxidation of substituted toluenes using advanced catalysts. google.com |

Exploration of New Chemical Reactivity Pathways and Transformations

The unique electronic and steric properties of this compound, conferred by the chloro, cyclopentyloxy, and aldehyde groups, open the door to a wide range of chemical transformations. Future research will likely focus on leveraging these features to create novel molecular architectures.

A key area of exploration is the direct C-H activation and functionalization of the aromatic ring. researchgate.netnih.govyoutube.commdpi.comnih.gov This powerful strategy allows for the introduction of new substituents at specific positions without the need for pre-functionalized starting materials. Research could investigate the regioselective C-H activation of the positions ortho or meta to the existing substituents, leading to a diverse library of derivatives. For example, palladium-catalyzed C-H activation has been successfully used for the alkoxylation of related polycyclic aromatic systems. mdpi.com

The aldehyde functionality itself is a hub for a multitude of reactions. Beyond standard transformations, emerging trends point towards its use in asymmetric catalysis and multicomponent reactions . The development of organocatalytic methods, for instance, could enable the enantioselective addition of various nucleophiles to the aldehyde, a critical step in the synthesis of chiral molecules.

Moreover, the interplay between the different functional groups could lead to novel intramolecular reactions. For example, conditions could be explored that promote a cyclization reaction involving the cyclopentyloxy group and the aldehyde or another part of the aromatic ring, potentially leading to new heterocyclic systems.

Integration of Advanced Analytical and Spectroscopic Techniques for Deeper Understanding

A thorough understanding of the structure, properties, and reactivity of this compound is crucial for its effective application. Future research will undoubtedly benefit from the integration of advanced analytical and spectroscopic techniques.

While standard techniques like NMR and mass spectrometry will remain essential, more sophisticated methods can provide deeper insights. For example, two-dimensional NMR techniques can be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives of the parent molecule.

In the context of studying its reactivity, in-situ spectroscopic monitoring of reactions will be invaluable. Techniques such as ReactIR (in-situ infrared spectroscopy) or process NMR can track the concentration of reactants, intermediates, and products in real-time, providing crucial data for reaction optimization and mechanistic studies.

For the solid-state characterization of this compound or its crystalline derivatives, single-crystal X-ray diffraction will be the gold standard. This technique provides precise information about the three-dimensional arrangement of atoms in the crystal lattice, which can be correlated with the compound's physical properties.

Application of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools offer exciting prospects for both its design and synthesis.

AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations . This can significantly accelerate the discovery of optimal reaction conditions for the synthesis and derivatization of this compound, reducing the need for extensive experimental screening. nih.gov

In the realm of compound design, computational methods can be used to predict the physicochemical and biological properties of virtual derivatives of this compound. Current time information in Winnipeg, CA. This allows for the in-silico screening of large libraries of potential molecules for specific applications, such as drug discovery or materials science, thereby prioritizing the most promising candidates for synthesis. For instance, computational studies have been used to design novel inhibitors by analyzing the electronic properties of substituted benzaldehydes. researchgate.netCurrent time information in Winnipeg, CA.

Furthermore, AI is being developed to assist in retrosynthetic analysis , proposing viable synthetic routes to complex target molecules. acs.org Applying such tools to derivatives of this compound could uncover novel and more efficient synthetic pathways. The development of data-driven synthesis planning programs is an active area of research. researchgate.netacs.org

| AI/ML Application | Potential Impact on Research | Supporting Trend |

| Reaction Outcome Prediction | Faster optimization of synthetic steps, reduced experimental workload. | AI-enabled synthesis prediction is becoming routine in industrial settings. nih.gov |

| In-Silico Property Prediction | Prioritization of high-potential derivatives for synthesis, focused research efforts. | Computational design is integral to modern medicinal chemistry. researchgate.netCurrent time information in Winnipeg, CA. |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes. | AI is being trained to "think" like a chemist for synthesis planning. acs.org |

Expanding the Scope of Academic Applications in Chemical Science

The unique structural features of this compound make it a valuable building block for a wide range of academic research endeavors. Its future applications are likely to be diverse, spanning several areas of chemical science.

In medicinal chemistry , this compound could serve as a key intermediate in the synthesis of biologically active molecules. The combination of a halogen, an ether linkage, and a reactive aldehyde group provides multiple points for modification, allowing for the systematic exploration of structure-activity relationships. Substituted benzaldehydes are known scaffolds in the development of various therapeutic agents.

In materials science , derivatives of this compound could be explored for the synthesis of novel organic materials. The aromatic core and potential for derivatization could lead to the creation of new liquid crystals, polymers, or organic light-emitting diode (OLED) materials.

Furthermore, in the field of supramolecular chemistry , the compound and its derivatives could be used as ligands for the construction of metal-organic frameworks (MOFs) or other coordination polymers. The oxygen and chlorine atoms can act as coordination sites for metal ions, potentially leading to materials with interesting catalytic or porous properties. youtube.com

The exploration of this compound in these and other academic fields will undoubtedly uncover new properties and applications, further solidifying its importance as a versatile chemical entity.

Q & A

Q. What computational tools predict the compound’s reactivity in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.